

An In-depth Technical Guide to Talviraline for Drug Development Professionals

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Compound of Interest

Compound Name: Talviraline

Cat. No.: B1681227

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Talviraline, also known by its development code HBY 097, is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1).^{[1][2]} This technical guide provides a comprehensive overview of **Talviraline**, including its mechanism of action, purchasing information, and a summary of its preclinical evaluation, designed for researchers, scientists, and drug development professionals.

Core Compound Information

Parameter	Value	Reference
Chemical Name	(S)-4-isopropoxycarbonyl-6-methoxy-3-(methylthiomethyl)-3,4-dihydroquinoxaline-2(1H)-thione	[1]
CAS Number	163451-80-7	[3]
Molecular Formula	C ₁₅ H ₂₀ N ₂ O ₃ S ₂	[3]
Molecular Weight	340.46 g/mol	[3]
Synonyms	HBY 097, Bay 10-8979	[3][4]

Purchasing Information

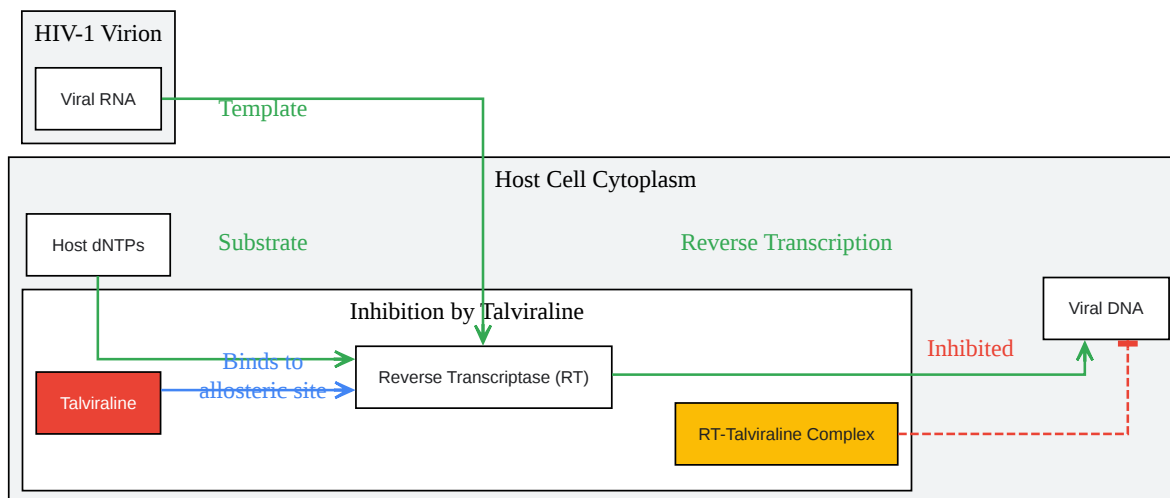
Talviraline is available for research purposes from several specialized chemical suppliers. It is important to note that this compound is not for sale to patients.[1]

Supplier	Website	Notes
MedChemExpress	--INVALID-LINK--	Provides Talviraline (HBY 097) for research use.
TargetMol	--INVALID-LINK--	Offers Talviraline under its catalog of inhibitors for research.
Chemdiv	--INVALID-LINK--	Lists Talviraline as part of its compound library for drug discovery.

Mechanism of Action

Talviraline exerts its antiviral activity by specifically targeting the HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle. As a non-nucleoside inhibitor, it binds to an allosteric, hydrophobic pocket on the p66 subunit of the RT, distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, distorting the deoxynucleotide triphosphate (dNTP) binding pocket and altering the position of the DNA primer. This ultimately inhibits the polymerase activity of the enzyme, halting the conversion of viral RNA into DNA and thus preventing viral replication.

Below is a diagram illustrating the proposed signaling pathway of **Talviraline's** inhibitory action on HIV-1 reverse transcriptase.



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Mechanism of HIV-1 Reverse Transcriptase Inhibition by **Talviraline**.

Preclinical Evaluation

Talviraline has undergone preclinical evaluation to assess its antiviral activity, toxicity, and pharmacokinetic profile.

Antiviral Activity

Talviraline has demonstrated potent and selective inhibition of HIV-1 replication in a variety of human cell lines, including fresh peripheral blood lymphocytes and macrophages.[1] It is also effective against a range of clinical isolates of HIV-1, encompassing different subtypes.[1]

A key feature of **Talviraline** is its activity against HIV-1 strains that have developed resistance to the nucleoside reverse transcriptase inhibitor (NRTI) zidovudine (AZT).[1] Furthermore, it retains activity against mutant reverse transcriptases that are resistant to other NNRTIs, although at relatively low concentrations.[1]

The following table summarizes the in vitro antiviral activity of **Talviraline**.

Cell Line / Virus Strain	IC50 (µM)	Reference
HIV-1 IIIB (Wild-type)	Data not available in provided search results	
Y181C mutant virus	Data not available in provided search results	
K103N/Y181C double mutant HIV-1 RT	Activity is likely similar to second-generation NNRTIs	[4]

Note: Specific IC50 values were not available in the provided search results. The information regarding mutant strains is based on docking calculations and comparisons with other second-generation NNRTIs.

Resistance Profile

In vitro studies have identified a specific mutation in the reverse transcriptase gene that confers resistance to **Talviraline**. A substitution at position 190 from glycine to glutamic acid (G190E) is characteristic of resistance to quinoxaline derivatives like **Talviraline**.[\[1\]](#)

Toxicity Profile

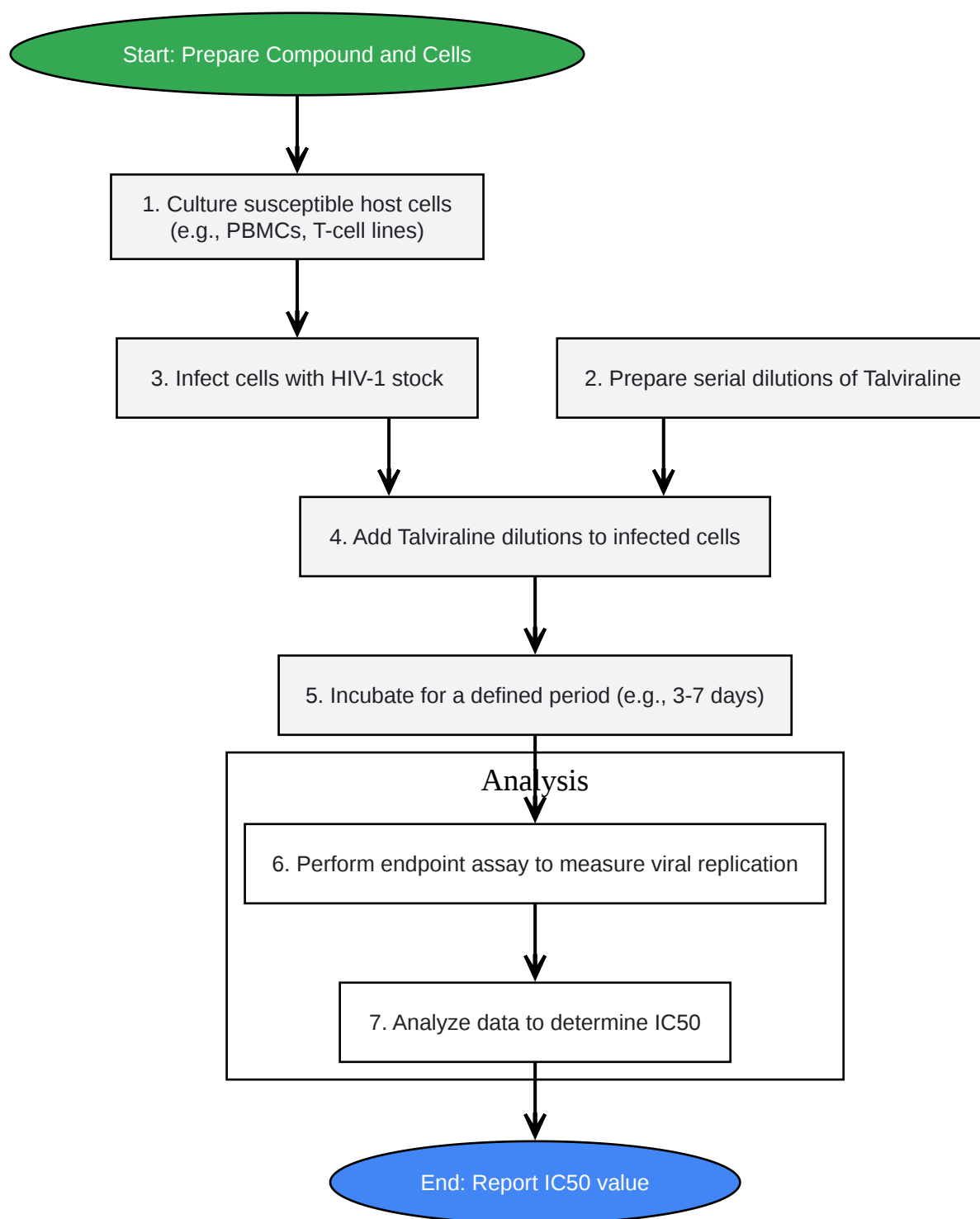
Preclinical studies have indicated that **Talviraline** possesses a favorable toxicity profile.[\[1\]](#)

Pharmacokinetics

Talviraline has demonstrated good oral bioavailability in both mice and dogs, a crucial characteristic for a potential oral antiretroviral drug.[\[1\]](#)

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of **Talviraline** are described in the scientific literature. Below is a generalized workflow for assessing the in vitro antiviral activity of a compound like **Talviraline**.



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Generalized workflow for an in vitro antiviral activity assay.

Key Methodologies for Endpoint Assays:

- p24 Antigen Capture ELISA: Measures the amount of HIV-1 p24 capsid protein in the cell culture supernatant, which is proportional to the amount of virus.
- Reverse Transcriptase Activity Assay: Measures the activity of the RT enzyme in the supernatant, indicating the presence of viral particles.
- Cytopathic Effect (CPE) Assay: In some cell lines, HIV-1 infection leads to cell death. This assay measures cell viability to determine the protective effect of the compound.

Conclusion

Talviraline is a potent second-generation NNRTI with a promising preclinical profile. Its high activity against various HIV-1 strains, including some resistant to other antiretrovirals, and its favorable pharmacokinetic properties made it a candidate for further clinical development. This guide provides essential information for researchers and drug development professionals interested in **Talviraline** and its potential applications in HIV research. Further investigation into its clinical efficacy and safety is documented in clinical trial records.[4]

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